molecular formula C18H14N4OS B2416072 N-(pyridin-4-ylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1112385-32-6

N-(pyridin-4-ylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2416072
CAS RN: 1112385-32-6
M. Wt: 334.4
InChI Key: PJPSTZHFYDJPJR-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been recently discovered as a potential anticancer agent. It has been found to inhibit the activity of BMI-1, a protein that plays a key role in the self-renewal of cancer stem cells.

Scientific Research Applications

Synthesis and Biological Activity

  • Antiproliferative Activity : The synthesis and evaluation of 2-chlorophenyl carboxamide thienopyridines, which include compounds related to the target molecule, have shown antiproliferative activity. These compounds target the phospholipase C enzyme, with modifications at certain positions influencing their activity against cancer cell lines (van Rensburg et al., 2017).
  • Antianaphylactic Activity : Studies on N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their esters have revealed antianaphylactic properties, highlighting their potential in addressing allergic reactions (Wagner et al., 1993).
  • Synthetic Utility : Research has explored the synthetic utility of the thieno[2,3-b]pyridine-2-carboxylate moiety for constructing various heterocyclic systems. These efforts have led to the development of novel compounds with potential biological applications (Madkour et al., 2010).

Chemical Reactions and Modifications

  • Oxidation Reactions : The oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides using bleach has been employed to create dimeric structures, demonstrating the chemical versatility of related compounds (Stroganova et al., 2019).
  • Lithiation and Substitution : Studies on the control of lithiation sites in N-(pyridin-3-ylmethyl) derivatives have shown the feasibility of selectively introducing functional groups, further expanding the chemical utility of these compounds (Smith et al., 2013).

Structural Analysis and Characterization

  • Crystal Structure Analysis : The crystal structure of N-(pyridin-2-ylmethyl)benzamide derivatives has been determined, offering insights into the molecular conformation and potential interactions of similar compounds (Artheswari et al., 2019).

properties

IUPAC Name

N-(pyridin-4-ylmethyl)-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c23-17(21-12-13-5-8-19-9-6-13)16-15(22-10-1-2-11-22)14-4-3-7-20-18(14)24-16/h1-11H,12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPSTZHFYDJPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC3=C2C=CC=N3)C(=O)NCC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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